molecular formula C7H6Br2N4S B13248945 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13248945
M. Wt: 338.02 g/mol
InChI Key: AKWBZWGSIWEYGR-UHFFFAOYSA-N
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Description

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both bromine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of a brominated thiophene derivative with a triazole precursor in the presence of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of Suzuki–Miyaura coupling can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are commonly used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various aryl-substituted derivatives .

Scientific Research Applications

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is not well-documented. compounds containing triazole and thiophene moieties are known to interact with various biological targets, including enzymes and receptors. The exact molecular targets and pathways involved would depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both bromine and triazole moieties, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H6Br2N4S

Molecular Weight

338.02 g/mol

IUPAC Name

5-bromo-1-[(2-bromothiophen-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H6Br2N4S/c8-5-4(1-2-14-5)3-13-6(9)11-7(10)12-13/h1-2H,3H2,(H2,10,12)

InChI Key

AKWBZWGSIWEYGR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CN2C(=NC(=N2)N)Br)Br

Origin of Product

United States

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